molecular formula C9H9N3O3S B1387181 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid CAS No. 1170303-10-2

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid

Cat. No.: B1387181
CAS No.: 1170303-10-2
M. Wt: 239.25 g/mol
InChI Key: UHDYTXHQBFEIIR-UHFFFAOYSA-N
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Description

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid is a fused, nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Statistically, nitrogen-based heterocycles are found in over 85% of all biologically active compounds and constitute the backbone of about 60% of all unique, FDA-approved small-molecule drugs . The thieno[3,2-d]triazine core of this reagent is a privileged structure that presents a multifunctional scaffold for the design and synthesis of novel bioactive molecules. Its structure, featuring a carboxylic acid functional group, allows for further chemical derivatization, particularly through the formation of amide or ester bonds, to create a diverse library of compounds for biological screening . Researchers can utilize this compound as a critical building block in developing potential therapeutic agents. The broader class of fused heterocycles containing sulfur and nitrogen atoms has been extensively investigated and shown to possess a wide spectrum of pharmacological activities, including antitumor , antimicrobial , and anti-inflammatory activities . This reagent is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethyl-6-methyl-4-oxothieno[3,2-d]triazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-3-12-8(13)7-6(10-11-12)5(9(14)15)4(2)16-7/h3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDYTXHQBFEIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=C(S2)C)C(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of various pathogens and cancer cells.

Case Study: Anticancer Activity
A study demonstrated that 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Agricultural Chemistry

The compound's potential as a pesticide has been explored. Its ability to disrupt cellular processes in pests makes it a candidate for developing new agrochemicals.

Case Study: Insecticidal Activity
Research has shown that certain derivatives possess insecticidal properties against common agricultural pests. Field trials indicated a reduction in pest populations when treated with formulations based on this compound .

Material Science

Due to its unique chemical structure, 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine is being studied for its application in creating novel materials such as conductive polymers and organic semiconductors.

Case Study: Conductive Polymers
A recent study reported the synthesis of polymer composites incorporating this compound, demonstrating enhanced electrical conductivity and thermal stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Thieno[3,2-d]pyrimidine Derivatives ()
  • Example Compound: (2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid (3f)** Key Differences:
  • Ring System : Pyrimidine (6-membered, 2N) vs. triazine (6-membered, 3N) in the target compound.
  • Substituents : Phosphonic acid and diol groups in 3f vs. carboxylic acid, ethyl, and methyl in the target.
    • Spectroscopic Data :
  • 31P-NMR δ: 32.82 .
  • HRMS (ESI): m/z 457.1390 (M−H)− .
Benzo[1,2,4]triazine Derivatives ()
  • Example Compound : 2-Methoxy-8,9,10,11-tetrahydroindolo[2,1-c]benzo[1,2,4]triazine-7-carboxylic acid (5h)**
    • Key Differences :
  • Ring System : Benzene fused to triazine vs. thiophene fused to triazine in the target.
  • Substituents : Methoxy and tetrahydroindole vs. ethyl, methyl, and oxo in the target.
    • Physicochemical Properties :
  • Melting Point: 263–265 °C .
  • IR: 1721 cm⁻¹ (C=O stretch) .
Thieno-Triazolo-Diazepines ()
  • Example Compound: 2-Ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine Key Differences:
  • Ring System : Diazepine (7-membered, 2N) fused to triazole and thiophene vs. triazine-thiophene in the target.
  • Substituents : Phenyl and triazolo groups vs. ethyl, methyl, and carboxylic acid in the target.

Substituent and Functional Group Analysis

Feature Target Compound Thieno-Pyrimidine (3f) Benzo-Triazine (5h) Thieno-Diazepine
Core Heterocycle Thieno[3,2-d][1,2,3]triazine Thieno[3,2-d]pyrimidine Benzo[1,2,4]triazine Thieno-triazolo-diazepine
Key Substituents 3-Ethyl, 6-methyl, 7-COOH Phosphonic acid, dihydroxy Methoxy, tetrahydroindole Ethyl, methyl, phenyl
Functional Groups Carboxylic acid, oxo Phosphonic acid, ketone Carboxylic acid, methoxy Triazole, diazepine
Aromaticity Moderate (thiophene + triazine) Moderate (thiophene + pyrimidine) High (benzene + triazine) Moderate (thiophene + triazole)

Physicochemical and Spectroscopic Trends

  • Melting Points : Benzo-triazine derivatives (e.g., 263–265 °C in 5h) exhibit higher melting points than thiophene-based analogs, likely due to increased planarity and π-stacking .
  • IR Spectroscopy : Carboxylic acid C=O stretches (e.g., 1721 cm⁻¹ in 5h) are consistent across analogs, while phosphonic acid groups (as in 3f) show distinct P=O stretches .
  • NMR Shifts : Methyl and ethyl substituents in the target compound would likely resonate near δ 1.0–2.5 (1H NMR), similar to ethyl/methyl groups in 5h (δ 1.78–1.96) .

Implications of Structural Variations

  • Solubility : The carboxylic acid group in the target and benzo-triazine 5h improves aqueous solubility, whereas phosphonic acid in 3f may enhance metal chelation .
  • Bioactivity: While activity data are absent, thieno-triazines are often explored for kinase inhibition, whereas benzo-triazines (e.g., 5h) may target DNA due to planar aromatic systems .

Biological Activity

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid is a heterocyclic compound with the molecular formula C9H9N3O3S and a molecular weight of 239.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC9H9N3O3S
Molecular Weight239.25 g/mol
Boiling Point455.4 ± 55.0 °C (Predicted)
pKa3.83 ± 0.20 (Predicted)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key synthetic methods include:

  • Condensation Reactions : Involving appropriate thiophene derivatives and carboxylic acids.
  • Cyclization : Formation of the triazine ring through cyclization reactions under acidic or basic conditions.
  • Functional Group Modifications : Subsequent modifications to introduce various substituents that enhance biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds demonstrate MIC values as low as 50 µg/mL against Mycobacterium smegmatis . This suggests that modifications to the thieno-triazine structure can lead to enhanced antibacterial activity.

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Inhibition of Tumorigenesis : Similar triazine derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation . For example, some derivatives showed IC50 values in the low micromolar range against various cancer cell lines.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells by interfering with cell cycle regulatory mechanisms.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated various thienopyrimidine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
  • Antitumor Activity :
    • Another investigation focused on the anticancer potential of triazine derivatives where it was found that modifications at specific positions on the triazine ring significantly affected their cytotoxicity against MCF-7 breast cancer cells .

Q & A

Q. What are the established synthetic routes for 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with ethyl aroylacetates (e.g., 4-methoxyphenyl or fluorophenyl derivatives) as precursors. Aroylacetates are condensed with azidofurazan-3-amine derivatives under controlled conditions, followed by cyclization to form the thienotriazine core. For example, analogs of similar compounds utilize 4-azidofurazan-3-amine and ethyl aroylacetates with substituents like thienyl or chlorophenyl groups, followed by purification via column chromatography . Key intermediates include functionalized triazole or thiadiazole precursors, which are characterized by NMR and mass spectrometry before proceeding to final steps.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and ring systems. For example, methyl and ethyl groups in analogous compounds show distinct singlet and triplet signals in ¹H NMR .
  • X-ray Crystallography : Determines the molecular geometry and hydrogen-bonding patterns. Studies on structurally related triazolothiadiazines reveal planar heterocyclic cores with bond lengths consistent with conjugated systems .
  • Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ and carboxylic acid O-H stretches .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizing agents .

Q. How can researchers screen this compound for pharmacological activity?

  • Methodological Answer :
  • Antibacterial Assays : Use disk diffusion or microbroth dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined by serial dilution .
  • Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction conditions for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) for cyclization steps. Machine learning models can prioritize substituents that enhance yield or regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?

  • Methodological Answer :
  • Meta-Analysis : Compare MIC values across studies using standardized protocols (e.g., CLSI guidelines).
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate electronic or steric effects. For example, electron-withdrawing groups on the phenyl ring may enhance antibacterial potency but reduce solubility .

Q. How does the compound’s solid-state structure influence its reactivity or stability?

  • Methodological Answer : X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice. For instance, the carbonyl oxygen in the oxo group forms hydrogen bonds with adjacent molecules, which may affect dissolution rates and bioavailability. Thermal gravimetric analysis (TGA) assesses decomposition temperatures under varying humidity .

Q. What experimental designs address regioselectivity challenges in thienotriazine functionalization?

  • Methodological Answer :
  • Directing Groups : Introduce temporary substituents (e.g., boronic esters) to guide cross-coupling reactions at specific positions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor nucleophilic attack at the 6-position over the 3-ethyl group.
  • Catalytic Systems : Use palladium catalysts with tailored ligands (e.g., Buchwald-Hartwig conditions) for C-N bond formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Reactant of Route 2
3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid

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